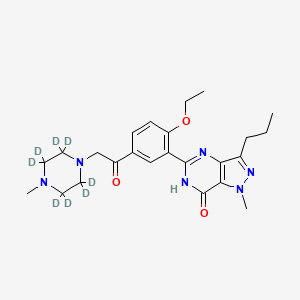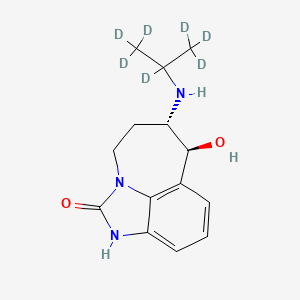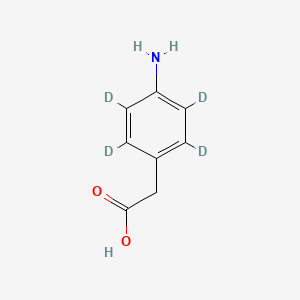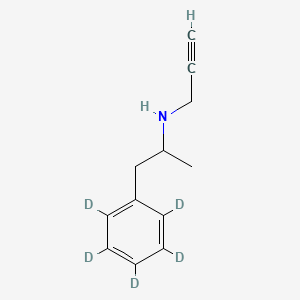![molecular formula C9H11N3 B564009 1,2,4-Triazolo[4,3-a]pyridine,3-(1-methylethyl)-(9CI) CAS No. 109442-40-2](/img/structure/B564009.png)
1,2,4-Triazolo[4,3-a]pyridine,3-(1-methylethyl)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Triazolo[4,3-a]pyridine,3-(1-methylethyl)-(9CI) is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of 1,2,4-Triazolo[4,3-a]pyridine,3-(1-methylethyl)-(9CI) consists of a triazole ring fused to a pyridine ring, with a propan-2-yl group attached to the triazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo[4,3-a]pyridine,3-(1-methylethyl)-(9CI) can be achieved through various methods. One common approach involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes under mild conditions . This method is efficient and operationally simple, providing access to the desired triazolopyridine derivatives at room temperature.
Another method involves the use of enaminonitriles and benzohydrazides under microwave irradiation . This catalyst-free and eco-friendly approach results in the formation of 1,2,4-triazolo[1,5-a]pyridines through a tandem reaction mechanism. The reaction conditions are mild, and the products are obtained in good-to-excellent yields.
Industrial Production Methods
Industrial production of 1,2,4-Triazolo[4,3-a]pyridine,3-(1-methylethyl)-(9CI) typically involves large-scale synthesis using optimized reaction conditions. The use of microwave irradiation and catalyst-free methods can be scaled up for industrial applications, ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,4-Triazolo[4,3-a]pyridine,3-(1-methylethyl)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propan-2-yl group can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazolopyridine derivatives.
Applications De Recherche Scientifique
1,2,4-Triazolo[4,3-a]pyridine,3-(1-methylethyl)-(9CI) has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential as a kinase inhibitor, with applications in cancer therapy.
Mécanisme D'action
The mechanism of action of 1,2,4-Triazolo[4,3-a]pyridine,3-(1-methylethyl)-(9CI) involves its interaction with specific molecular targets. For example, it can act as an inhibitor of kinases such as c-Met and VEGFR-2, which are involved in cell signaling pathways . By inhibiting these kinases, the compound can interfere with cell proliferation and induce apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
1,2,4-Triazolo[4,3-a]pyridine,3-(1-methylethyl)-(9CI) can be compared with other similar compounds, such as:
1,2,4-Triazolo[4,3-a]quinoxaline: Known for its antimicrobial and antiviral activities.
1,2,4-Triazolo[1,5-a]pyridine: Synthesized using microwave irradiation and known for its diverse biological activities.
1,2,4-Triazolo[4,3-a]pyrazine: Investigated for its potential as a dual c-Met/VEGFR-2 inhibitor.
Propriétés
Numéro CAS |
109442-40-2 |
|---|---|
Formule moléculaire |
C9H11N3 |
Poids moléculaire |
161.208 |
Nom IUPAC |
3-propan-2-yl-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C9H11N3/c1-7(2)9-11-10-8-5-3-4-6-12(8)9/h3-7H,1-2H3 |
Clé InChI |
AFSHOBKMWHIQMF-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NN=C2N1C=CC=C2 |
Synonymes |
1,2,4-Triazolo[4,3-a]pyridine,3-(1-methylethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(?S)-5-[(Dimethylamino)sulfonyl]-?-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-8-hydroxy-2-quinolinepropanoic Acid](/img/structure/B563933.png)




![(2S)-3-[(1E,5E)-trideca-1,5-dien-3-ynoxy]propane-1,2-diol](/img/structure/B563942.png)



